REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.N1CCCCC1>CCOC(C)=O>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
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13.86 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
700 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A heavy-walled screw cap tube
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Type
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TEMPERATURE
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Details
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This mixture was heated to 05° C
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Type
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WASH
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Details
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The resulting solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
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before being dried over Na2SO4
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Type
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CUSTOM
|
Details
|
Concentration of the dry solution under reduced pressure afforded an oil which
|
Type
|
CUSTOM
|
Details
|
provided a crystalline solid
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)SC(CC(=O)O)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |